![molecular formula C12H11N3O3 B2658470 (2-Oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetic acid CAS No. 1030553-73-1](/img/structure/B2658470.png)
(2-Oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetic acid
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Description
Synthesis Analysis
A novel one-pot synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines, which includes “(2-Oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetic acid”, has been revealed . This synthesis involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst . The synthesis of the desired product occurs in solvent-free conditions via the Biginelli reaction .
Molecular Structure Analysis
The molecular formula of “(2-Oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetic acid” is C12H11N3O3. Its molecular weight is 245.238.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “(2-Oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetic acid” include the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and the use of lactic acid as a green catalyst . The synthesis occurs via the Biginelli reaction .
Scientific Research Applications
- 2-oxo-THPBA has demonstrated antimicrobial and antiviral properties. Researchers have investigated its potential as a therapeutic agent against infectious diseases, including bacterial and viral infections .
- The compound shows promise as an anti-inflammatory agent. Its ability to modulate inflammatory pathways makes it relevant for conditions such as arthritis, inflammatory bowel disease, and other inflammatory disorders .
- Studies have explored 2-oxo-THPBA’s role in cancer therapy. It may inhibit tumor growth and metastasis, making it a candidate for further investigation in oncology .
- Some derivatives of 2-oxo-THPBA act as adrenergic receptor antagonists. These compounds are relevant for treating conditions like prostatic hyperplasia .
- Researchers have synthesized a library of 2-oxo-THPBA derivatives and evaluated their β-glucuronidase inhibitory activity. Inhibition of this enzyme is crucial for treating certain diseases .
- A novel one-pot synthesis of 2-oxo-THPBA involves using methyl arenes as aldehyde surrogates, in situ urea generation, and eco-friendly lactic acid as a green catalyst. This approach offers environmentally benign conditions, readily available starting materials, and high yields .
Antimicrobial and Antiviral Activity
Anti-Inflammatory Action
Anticancer Potential
Adrenergic Receptor Antagonists
β-Glucuronidase Inhibition
Green Synthesis Approach
properties
IUPAC Name |
2-(2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazol-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c16-10(17)5-7-6-15-9-4-2-1-3-8(9)13-12(15)14-11(7)18/h1-4,7H,5-6H2,(H,16,17)(H,13,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHXWJCMBYFRPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=NC3=CC=CC=C3N21)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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